Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate
Description
Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate is a sulfur-containing ester derivative with a piperidine moiety. Its structure features a methyl ester group linked via a sulfanyl (-S-) bridge to a 2-(piperidin-2-yl)ethyl substituent. Piperidine derivatives are pharmacologically significant, often associated with central nervous system (CNS) activity, as seen in structurally related compounds like methylphenidate (methyl 2-phenyl-2-(piperidin-2-yl)acetate), a Schedule III controlled substance . The sulfanyl group may also influence intermolecular interactions, such as hydrogen bonding and crystal packing, as observed in related thioether-containing esters .
Properties
Molecular Formula |
C10H19NO2S |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
methyl 2-(2-piperidin-2-ylethylsulfanyl)acetate |
InChI |
InChI=1S/C10H19NO2S/c1-13-10(12)8-14-7-5-9-4-2-3-6-11-9/h9,11H,2-8H2,1H3 |
InChI Key |
BIRJRBSELQYZNB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCCC1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfanyl group, leading to the formation of various derivatives.
Scientific Research Applications
Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in its biological activity by influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate with structurally related compounds:
Key Differences and Implications
Substituent Position and Bioactivity: Piperidine substitution (2-yl vs. 3-yl) alters steric and electronic profiles. Methylphenidate’s phenyl group at the piperidin-2-yl position confers potent CNS activity, while sulfur-containing analogs may exhibit modified pharmacokinetics . The sulfanyl group in this compound likely increases metabolic stability compared to non-sulfur esters, as sulfur atoms resist esterase hydrolysis .
Solubility and Crystallinity: Sulfur atoms participate in hydrogen bonding and van der Waals interactions, influencing crystal packing. For example, Ethyl 2-{[...]sulfanyl}acetate monohydrate forms folded conformations stabilized by intramolecular C–H···O bonds .
Pharmacological Potential: Pyrimidine- and pyridine-containing analogs (e.g., ) are explored for metal coordination or kinase inhibition, whereas piperidine-based compounds are more CNS-targeted. this compound’s structural similarity to methylphenidate suggests possible stimulant or nootropic effects, though its Schedule III status requires stringent regulatory evaluation .
Research Findings
- Synthetic Routes: Piperidine-thioether esters are typically synthesized via nucleophilic substitution or esterification. For example, sulfuric acid-catalyzed reflux in methanol is a common method for related piperidine esters .
- Structural Characterization : Tools like SHELXL and SHELXD () are critical for resolving sulfur-containing crystal structures, as seen in studies of Ethyl 2-{[...]sulfanyl}acetate .
Biological Activity
Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, including a sulfanyl group and a piperidine ring, has shown potential in various pharmacological applications.
- Molecular Formula : C10H19NO2S
- Molecular Weight : 217.33 g/mol
The compound's structure allows it to interact with multiple biological targets, making it a significant candidate for drug development.
The biological activity of this compound can be attributed to its ability to modulate enzyme and receptor activities. The piperidine moiety is known to interact with various neurotransmitter receptors, while the sulfanyl group may participate in redox reactions, influencing cellular signaling and metabolic processes .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against both bacterial and fungal strains. Its derivatives have been tested for efficacy against common pathogens, showing promising results .
Anticancer Potential
The compound has also been evaluated for its anticancer activity. Studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells, suggesting potential applications in oncology .
Neuropharmacological Effects
Piperidine derivatives are often explored for their neuropharmacological effects. This compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 2-{[(piperidin-4-yl)ethyl]sulfanyl}acetate | C10H19NO2S | Antimicrobial, Anticancer |
| Methyl 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}acetate | C9H17NOS | Neuropharmacological effects |
| Methyl 3-(piperidin-4-yl)propanoate | C11H21NO2 | Distinct pharmacological profile |
This table highlights the diversity in biological activities among structurally similar compounds, emphasizing the unique efficacy of this compound.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of this compound showed significant inhibition against Staphylococcus aureus and Candida albicans. The results indicated that modifications in the piperidine ring could enhance antimicrobial potency .
- Cytotoxicity Against Cancer Cells : In vitro studies revealed that specific derivatives exhibited cytotoxic effects on glioblastoma cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, highlighting the potential of this compound in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
